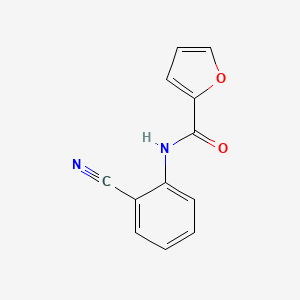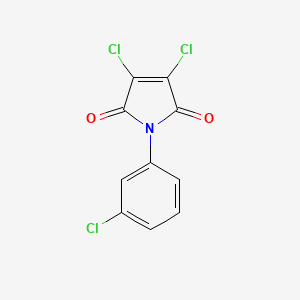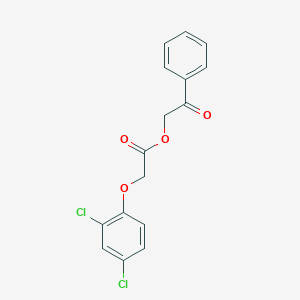
1-(3-chlorobenzyl)-4-ethylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-chlorobenzyl)-4-ethylpiperazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and neuroscience research. This compound belongs to the class of piperazine derivatives, which are known for their diverse pharmacological properties.
Wirkmechanismus
The exact mechanism of action of 1-(3-chlorobenzyl)-4-ethylpiperazine is not fully understood. However, it is believed to act by modulating the activity of certain neurotransmitters in the brain, such as dopamine and serotonin. The compound has also been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to modulate the levels of various neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. The compound has also been found to inhibit the activity of certain enzymes involved in cancer cell proliferation. Additionally, it has been reported to have anticonvulsant and antidepressant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(3-chlorobenzyl)-4-ethylpiperazine in lab experiments is its diverse pharmacological properties. The compound has been shown to exhibit activity against various cancer cell lines and has potential applications in the treatment of neurodegenerative diseases. However, one of the main limitations of using this compound is its toxicity. It has been reported to have toxic effects on certain cell lines and requires careful handling in lab experiments.
Zukünftige Richtungen
There are several future directions for research on 1-(3-chlorobenzyl)-4-ethylpiperazine. One direction is to further investigate its potential applications in the treatment of neurodegenerative diseases. Another direction is to explore its activity against other types of cancer cell lines. Additionally, research could focus on developing new synthetic routes to improve the yield and purity of the compound. Finally, future studies could investigate the mechanism of action of the compound in more detail to better understand its pharmacological properties.
Synthesemethoden
The synthesis of 1-(3-chlorobenzyl)-4-ethylpiperazine involves the reaction between 3-chlorobenzyl chloride and 4-ethylpiperazine in the presence of a base such as sodium hydroxide. The reaction takes place under reflux conditions and yields the desired product in good yields. The purity of the compound can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
1-(3-chlorobenzyl)-4-ethylpiperazine has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been reported to exhibit significant activity against various cancer cell lines, including breast, lung, and colon cancer. The compound has also shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, it has been found to have anticonvulsant and antidepressant properties.
Eigenschaften
IUPAC Name |
1-[(3-chlorophenyl)methyl]-4-ethylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2/c1-2-15-6-8-16(9-7-15)11-12-4-3-5-13(14)10-12/h3-5,10H,2,6-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKTOGSHUZQDJFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3,5-difluorobenzyl)-8-[(6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5657039.png)
![2-(3,5-dimethylisoxazol-4-yl)-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]acetamide](/img/structure/B5657050.png)




![N-(3-methoxyphenyl)-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5657091.png)
![N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-5-propyl-1,3,4-oxadiazol-2-amine](/img/structure/B5657097.png)
![1-ethyl-4-[3-(trifluoromethyl)benzyl]piperazine](/img/structure/B5657102.png)
![(1S*,5R*)-6-[(5-propyl-3-thienyl)carbonyl]-3-(pyridin-2-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5657110.png)

![1-(4-ethyl-5-{1-[(3-methylisoxazol-5-yl)methyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5657122.png)
![[5-(2-methoxybenzyl)-1H-tetrazol-1-yl]acetic acid](/img/structure/B5657129.png)